N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide
Description
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide is a synthetic organic compound characterized by three key structural features:
Furan ring: Substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a methyl group bearing the sulfolane-amide moiety.
Branched aliphatic amide: The 3-methylbutanamide group provides a hydrophobic, flexible chain.
Properties
Molecular Formula |
C20H24ClNO4S |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C20H24ClNO4S/c1-14(2)11-20(23)22(17-9-10-27(24,25)13-17)12-18-7-8-19(26-18)15-3-5-16(21)6-4-15/h3-8,14,17H,9-13H2,1-2H3 |
InChI Key |
PJNYAXXJMJYDTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.
Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of a thiophene derivative with an oxidizing agent to form the dioxidotetrahydrothiophenyl group.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved using coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.
Scientific Research Applications
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several analogs, differing primarily in halogen substitution , amide type , and aromatic systems . Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Observations:
Halogen Substitution: The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects. In contrast, the 3,4-dichlorophenyl analog () increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
Amide Group Variations :
- 3-Methylbutanamide (target): Aliphatic and flexible, favoring hydrophobic interactions.
- Thiophene-2-carboxamide (): Aromatic and planar, enabling π-π stacking with biological targets .
- 3-Methoxybenzamide (): Polar methoxy group may enhance hydrogen bonding or solubility .
- Phenylacetamide (): Combines aromaticity with a methylene spacer, altering steric and electronic profiles .
Sulfolane Ring :
- Present in all analogs, the sulfone group likely contributes to dipole interactions and aqueous solubility, a feature critical for drug-like properties.
Hypothesized Structure-Activity Relationships (SAR):
- Chlorine vs. Fluorine : Chlorine’s higher lipophilicity may improve target binding in hydrophobic pockets, while fluorine’s electronegativity could optimize electronic interactions.
- Amide Flexibility : Branched aliphatic amides (e.g., 3-methylbutanamide) may confer conformational flexibility, whereas rigid aromatic amides (e.g., thiophene-2-carboxamide) could restrict motion for selective binding.
Research Implications and Gaps
Synthetic Routes : The evidence lacks synthesis details for the target compound, but methods in (e.g., HBTU-mediated coupling) could be applicable .
Computational Modeling: Tools like Multiwfn () could analyze electrostatic potentials or bond orders to predict reactivity or binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
